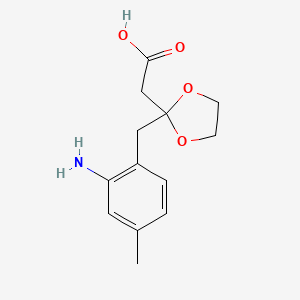
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound with a complex structure that includes an amino group, a benzyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common approach is to start with the appropriate benzylamine derivative, which undergoes a series of reactions including alkylation, cyclization, and carboxylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis machines can streamline the process, reducing the time and cost associated with production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring can also interact with hydrophobic pockets in proteins, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylbenzoic acid: Similar structure but lacks the dioxolane ring.
2-(2-Amino-4-methylphenyl)acetic acid: Similar structure but lacks the dioxolane ring.
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
The presence of the dioxolane ring in 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid distinguishes it from other similar compounds. This ring can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[2-[(2-amino-4-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-2-3-10(11(14)6-9)7-13(8-12(15)16)17-4-5-18-13/h2-3,6H,4-5,7-8,14H2,1H3,(H,15,16) |
InChI Key |
RGRFDPKFVLJVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2(OCCO2)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















